An In-depth Technical Guide to 5-Bromo-6-fluoroquinoxaline: Synthesis, Structural Elucidation, and Chemical Properties for the Research Scientist
An In-depth Technical Guide to 5-Bromo-6-fluoroquinoxaline: Synthesis, Structural Elucidation, and Chemical Properties for the Research Scientist
Introduction: The Strategic Value of Substituted Quinoxalines in Modern Drug Discovery
Quinoxaline derivatives represent a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1] Their rigid, planar structure and rich electronic character make them ideal for interacting with biological targets. The strategic introduction of halogen substituents, such as bromine and fluorine, onto the quinoxaline core is a well-established strategy to modulate a compound's physicochemical and pharmacokinetic profiles. Fluorine, in particular, can enhance metabolic stability, membrane permeability, and binding affinity, while bromine provides a versatile handle for further synthetic transformations through cross-coupling reactions.
This guide provides a comprehensive technical overview of 5-Bromo-6-fluoroquinoxaline, a key building block for creating novel chemical entities. We will delve into its chemical properties, a robust synthetic pathway, and the critical techniques for its structural elucidation, offering field-proven insights for researchers in drug development and organic synthesis.
Physicochemical and Computed Properties
A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in research and development. Below is a summary of the key properties for 5-Bromo-6-fluoroquinoxaline.
| Property | Value | Source/Method |
| CAS Number | 1893896-09-7 | [2] |
| Molecular Formula | C₈H₄BrFN₂ | |
| Molecular Weight | 227.04 g/mol | [3] |
| Appearance | Predicted: Off-white to yellow solid | Analog Comparison |
| Melting Point | Not available; predicted to be >150 °C | Analog Comparison[4] |
| Boiling Point | Not available; predicted to be >350 °C at 760 mmHg | Analog Comparison[4] |
| Solubility | Predicted: Soluble in DMSO, DMF, hot chlorinated solvents; sparingly soluble in alcohols; insoluble in water. | General Experience |
| XLogP3 | ~2.2-2.8 (Predicted) | Analog Comparison[5] |
| Hydrogen Bond Donors | 0 | Computed |
| Hydrogen Bond Acceptors | 2 | Computed |
Note: Some properties are predicted based on the known values of structurally similar compounds, such as 5-bromoquinoxalin-6-amine and 6-bromoquinoxaline, due to a lack of published experimental data for this specific molecule.[4][5]
Proposed Synthesis of 5-Bromo-6-fluoroquinoxaline
The synthesis of 5-Bromo-6-fluoroquinoxaline can be logically approached from a suitable substituted o-phenylenediamine precursor. The following multi-step protocol is proposed based on established methodologies for quinoxaline synthesis and the preparation of related halogenated anilines.
Expertise & Experience: The Rationale Behind the Synthetic Design
The chosen synthetic route begins with commercially available 4-bromo-5-fluoro-1,2-diaminobenzene. This precursor is ideal as it already contains the required bromine and fluorine atoms in the correct regiochemical orientation. The core of the synthesis is the classic condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound, in this case, glyoxal. This reaction is highly reliable and typically proceeds in high yield to form the pyrazine ring of the quinoxaline system.
Step-by-Step Experimental Protocol
Materials:
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4-Bromo-5-fluoro-1,2-diaminobenzene
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Glyoxal (40% solution in water)
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Ethanol (reagent grade)
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Deionized water
-
Sodium sulfate (anhydrous)
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Ethyl acetate
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Hexanes
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Silica gel (for chromatography)
Procedure:
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Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Bromo-5-fluoro-1,2-diaminobenzene (1.0 eq) in a 1:1 mixture of ethanol and water (e.g., 50 mL ethanol, 50 mL water).
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Addition of Glyoxal: To the stirring solution, add glyoxal (1.1 eq, 40% aqueous solution) dropwise at room temperature.
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Condensation Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.
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Workup: After the reaction is complete, cool the mixture to room temperature. A precipitate may form. If so, collect the solid by vacuum filtration. If not, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
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Purification: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Final Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford pure 5-Bromo-6-fluoroquinoxaline.
Trustworthiness: A Self-Validating System
This protocol is designed to be self-validating. The progress of the reaction can be easily monitored by TLC, with the product showing a distinct, less polar spot compared to the highly polar diamine starting material. The final product's purity can be readily assessed by High-Performance Liquid Chromatography (HPLC) and its structure unequivocally confirmed by the spectroscopic methods detailed in the next section.
Structural Elucidation: A Multi-Technique Approach
Confirming the identity and purity of the synthesized 5-Bromo-6-fluoroquinoxaline is paramount. A combination of spectroscopic techniques provides an unambiguous structural confirmation.
Mass Spectrometry (MS)
Mass spectrometry is the first line of analysis to confirm that the compound of the correct molecular weight has been synthesized.
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Expected Result: The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
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[M]⁺: m/z ≈ 226
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[M+2]⁺: m/z ≈ 228
-
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Significance: The observation of this doublet, with nearly equal intensity, is a definitive indicator of a monobrominated compound. High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₈H₄BrFN₂ by providing an exact mass measurement.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
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Expected Key Absorptions:
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~3050-3100 cm⁻¹: C-H stretching from the aromatic rings.
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~1600, 1550, 1480 cm⁻¹: C=C and C=N stretching vibrations characteristic of the aromatic and heteroaromatic rings.
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~1200-1250 cm⁻¹: C-F stretching vibration.
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~800-900 cm⁻¹: Out-of-plane C-H bending, which can be indicative of the substitution pattern on the benzene ring.
-
-
Significance: The presence of these bands confirms the aromatic and heteroaromatic nature of the scaffold and the presence of the C-F bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination, providing detailed information about the carbon-hydrogen framework and the electronic environment of the nuclei.
-
¹H NMR (Proton NMR):
-
Predicted Chemical Shifts (in CDCl₃ or DMSO-d₆): The spectrum is expected to show four signals in the aromatic region (δ 7.5-9.0 ppm).
-
Two singlets (or narrow doublets due to long-range coupling) for the protons on the pyrazine ring (H-2 and H-3). These would be expected around δ 8.8-9.0 ppm.
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Two doublets for the protons on the benzene ring (H-7 and H-8). The fluorine atom will cause splitting (J-coupling). H-7 will appear as a doublet of doublets due to coupling with both H-8 and the fluorine atom. H-8 will appear as a doublet.
-
-
-
¹³C NMR (Carbon NMR):
-
Predicted Chemical Shifts: Eight distinct signals are expected for the eight carbon atoms. The carbons attached to bromine and fluorine will show characteristic shifts and coupling.
-
C-F bond will result in a large one-bond coupling constant (¹JCF ≈ 240-260 Hz). Carbons ortho and meta to the fluorine will also show smaller couplings.
-
The carbon attached to bromine (C-5) will be significantly shielded compared to a non-substituted carbon.
-
-
-
¹⁹F NMR (Fluorine NMR):
-
Predicted Chemical Shift: A single resonance is expected. Its chemical shift will be indicative of the fluorine being attached to an aromatic ring. The signal will likely be a doublet of doublets due to coupling with the ortho protons (H-5 and H-7).
-
-
Expertise & Experience: The combined use of 1D and 2D NMR experiments (like COSY, HSQC, and HMBC) is standard practice for complex structures. For 5-Bromo-6-fluoroquinoxaline, these experiments would definitively assign each proton and carbon signal and confirm the connectivity of the entire molecule.[6]
Applications in Drug Development and Research
5-Bromo-6-fluoroquinoxaline is not just a chemical curiosity; it is a strategically designed building block for the synthesis of high-value molecules in drug discovery.
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Scaffold for Kinase Inhibitors: The quinoxaline core is a known "privileged scaffold" for the development of kinase inhibitors, which are a major class of cancer therapeutics.
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Versatile Synthetic Intermediate: The bromine atom at the 5-position is particularly valuable. It can be readily functionalized using modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide variety of substituents, allowing for the rapid generation of diverse chemical libraries for screening.
-
Modulation of Physicochemical Properties: The presence of both bromine and fluorine allows for fine-tuning of properties like lipophilicity and metabolic stability, which are critical for developing orally bioavailable drugs.[7]
Safety and Handling
While specific toxicity data for 5-Bromo-6-fluoroquinoxaline is not available, it should be handled with the care afforded to similar halogenated aromatic compounds.
-
General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.[5][8][9]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
5-Bromo-6-fluoroquinoxaline is a valuable and versatile building block for chemical synthesis and drug discovery. Its synthesis is achievable through established chemical transformations, and its structure can be unequivocally confirmed using a standard suite of spectroscopic techniques. By understanding its chemical properties and leveraging the reactivity of its halogen substituents, researchers can efficiently incorporate this scaffold into novel molecular designs to address challenging biological targets. This guide provides the foundational knowledge and practical insights necessary for the successful application of 5-Bromo-6-fluoroquinoxaline in a modern research setting.
References
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